4-Acetamidobenzenesulfinic acid sodium
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Overview
Description
4-Acetamidobenzenesulfinic acid sodium is a chemical compound with the molecular formula C8H8NNaO3S and a molecular weight of 221.21 g/mol . It is commonly used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals . The compound is known for its white to off-white solid appearance and is highly hygroscopic .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-Acetamidobenzenesulfinic acid sodium involves the reaction of N-acetylaniline with sulfur dioxide in the presence of an ionic liquid catalyst . The reaction is typically carried out at a temperature of 90°C for 4 hours, with a molar ratio of triethylamine hydrochloride to aluminum chloride of 0.55:1.00 . The yield of the product under these conditions can reach up to 89.55% .
Another method involves the use of aluminum trichloride and 1,2-dichloroethane as solvents, with the reaction being carried out at 25-40°C for 20-24 hours . This method also yields a high purity product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidobenzenesulfinic acid sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, which are useful in the synthesis of dyes and pharmaceuticals .
Scientific Research Applications
4-Acetamidobenzenesulfinic acid sodium has a wide range of applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetamidobenzenesulfinic acid sodium involves its ability to undergo various chemical reactions, such as oxidation and reduction, which allow it to interact with different molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the synthesis of various organic compounds .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a sulfinic acid group.
3-Acetamidobenzenesulfonic acid sodium salt: Similar in structure but with the sulfonic acid group in the meta position.
4-Hydroxybenzenesulfonic acid: Contains a hydroxyl group instead of an acetamido group.
Uniqueness
4-Acetamidobenzenesulfinic acid sodium is unique due to its sulfinic acid group, which imparts distinct chemical reactivity compared to sulfonic acid derivatives. This makes it particularly useful in specific synthetic applications where sulfinic acid functionality is required .
Properties
Molecular Formula |
C8H9NNaO3S |
---|---|
Molecular Weight |
222.22 g/mol |
InChI |
InChI=1S/C8H9NO3S.Na/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;/h2-5H,1H3,(H,9,10)(H,11,12); |
InChI Key |
GFNIDYGMWDLXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)O.[Na] |
Origin of Product |
United States |
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